rac 3-O-Methyl DOPA-d3

Description

Significance of Stable Isotopes in Modern Biomedical Research

Stable isotopes, which are non-radioactive forms of elements, have become indispensable in modern biomedical research. musechem.comnih.gov They allow for the safe tracing of metabolic pathways and the quantification of various biological processes in living organisms. rug.nl

Principles of Deuterium (B1214612) Labeling for Tracers

Deuterium (²H), a stable isotope of hydrogen, is used to create labeled compounds for tracer studies. biorxiv.org This process involves substituting hydrogen atoms with deuterium atoms in a molecule, resulting in a compound that is chemically identical but has a higher mass. immunomart.com This mass difference allows analytical instruments like mass spectrometers to distinguish the labeled tracer from its non-labeled counterpart, enabling researchers to track the metabolic fate of the compound within a biological system. nih.gov

Advantages of Deuterated Analogs in Quantitative Analysis

Deuterated analogs are considered the gold standard for internal standards in quantitative analysis for several reasons:

Improved Accuracy and Precision: They help correct for variations during sample preparation and instrumental analysis, leading to more accurate and precise measurements. clearsynth.comnumberanalytics.com

Compensation for Matrix Effects: In complex biological samples, other molecules can interfere with the analysis. Deuterated standards co-elute with the target analyte and are affected by these "matrix effects" in the same way, allowing for accurate correction. clearsynth.com

Method Robustness: Their use makes analytical methods more robust by minimizing the impact of factors like instrument drift. numberanalytics.com

Applications in Investigating Complex Biochemical Processes

Stable isotope labeling is a powerful technique for elucidating complex biochemical and metabolic pathways. silantes.comaginganddisease.org By using labeled compounds, researchers can track the transformation of molecules in biological systems, study gene expression, and analyze protein interactions. silantes.com In drug development, stable isotopes help determine the metabolic pathways of new drugs and assess their effectiveness.

Contextualization of 3-O-Methyl DOPA within Endogenous Metabolism

3-O-Methyl DOPA (3-OMD) is a naturally occurring metabolite in the body, primarily known for its role in the metabolism of L-DOPA. ontosight.aimedchemexpress.com

Formation as a Major Metabolite of L-DOPA

L-DOPA, a precursor to the neurotransmitter dopamine (B1211576), is extensively metabolized in the body. wikipedia.org One of the main metabolic pathways is methylation, which converts L-DOPA to 3-O-Methyl DOPA. wikipedia.orgcaymanchem.com In patients treated with L-DOPA, 3-OMD can accumulate in the plasma due to its long half-life of approximately 15 hours, compared to about one hour for L-DOPA. wikipedia.org

Role of Catechol-O-Methyltransferase (COMT) in its Biogenesis

The formation of 3-O-Methyl DOPA from L-DOPA is catalyzed by the enzyme Catechol-O-Methyltransferase (COMT). ingentaconnect.comnih.gov COMT is a key enzyme in the metabolism of catecholamines and related compounds. nih.govnih.gov It transfers a methyl group from S-adenosyl-L-methionine (SAM) to L-DOPA, producing 3-OMD. wikipedia.orgingentaconnect.com This process is particularly important in the peripheral tissues, and COMT inhibitors are sometimes used to increase the bioavailability of L-DOPA to the brain. ingentaconnect.comtaylorandfrancis.com

| Compound Name |

| rac-3-O-Methyl DOPA-d3 |

| 3-O-Methyl DOPA (3-OMD) |

| L-DOPA |

| Dopamine |

| Catechol-O-Methyltransferase (COMT) |

| S-adenosyl-L-methionine (SAM) |

Interactive Data Table: Key Molecules and Their Roles

| Molecule | Molar Mass ( g/mol ) | Chemical Formula | Primary Role |

| rac-3-O-Methyl DOPA-d3 | 214.23 medchemexpress.com | C₁₀H₁₀D₃NO₄ medchemexpress.com | Labeled internal standard for quantitative analysis. lumiprobe.com |

| 3-O-Methyl DOPA | 211.21 scbt.com | C₁₀H₁₃NO₄ scbt.com | A major metabolite of L-DOPA. wikipedia.org |

| L-DOPA | 197.19 wikipedia.org | C₉H₁₁NO₄ wikipedia.org | Precursor to dopamine; used in Parkinson's treatment. wikipedia.org |

| Dopamine | 153.18 | C₈H₁₁NO₂ | A key neurotransmitter in the brain. wikipedia.org |

| COMT | Not Applicable | Not Applicable | Enzyme that catalyzes the formation of 3-O-Methyl DOPA from L-DOPA. wikipedia.org |

The Role of rac 3-O-Methyl DOPA-d3 in Modern Scientific Inquiry

In the landscape of neurochemical research, particularly in studies of Parkinson's disease and other neurological conditions, the analysis of catecholamine metabolic pathways is of paramount importance. Within this context, this compound has emerged as a critical tool for researchers. This deuterated analog of 3-O-Methyldopa (3-OMD) serves as an invaluable internal standard for mass spectrometry-based analyses, enabling precise and accurate quantification of its non-deuterated counterpart in biological samples. bdg.co.nzchemicalbook.com

3-O-Methyldopa is a major metabolite of Levodopa (L-DOPA), the primary medication used to manage the motor symptoms of Parkinson's disease. wikipedia.org The accumulation of 3-OMD in plasma and the brain is a significant factor in the long-term therapeutic efficacy of L-DOPA. wikipedia.org Therefore, the ability to accurately measure its concentration is crucial for understanding the pharmacokinetics of L-DOPA and its impact on patients. The introduction of deuterium atoms at the O-methyl position of the molecule provides a distinct mass signature without significantly altering its chemical properties, making this compound an ideal internal standard. resolvemass.caresearchgate.net

Interplay with Other Catecholamine Metabolic Pathways

The metabolism of catecholamines, a class of neurotransmitters that includes dopamine, norepinephrine, and epinephrine, is a complex process involving multiple enzymatic steps. amegroups.org Levodopa, the precursor to dopamine, is metabolized through two primary pathways: decarboxylation by aromatic L-amino acid decarboxylase (AADC) to form dopamine, and O-methylation by catechol-O-methyltransferase (COMT) to form 3-O-Methyldopa. wikipedia.orgresearchgate.net

Rationale for Deuterium Substitution at the O-Methyl Position in Research

The use of stable isotope-labeled compounds, particularly deuterated analogs, is a cornerstone of modern quantitative analytical chemistry, especially in the field of mass spectrometry. resolvemass.cascielo.org.mx The rationale for substituting hydrogen with deuterium at the O-methyl position in 3-O-Methyl DOPA is multifaceted and scientifically robust.

Deuterated compounds serve as ideal internal standards because they exhibit nearly identical chemical and physical properties to their endogenous, non-labeled counterparts. researchgate.net This similarity ensures that the deuterated standard behaves in the same manner as the analyte of interest during sample preparation, extraction, and chromatographic separation. researchgate.net However, due to the mass difference between deuterium and hydrogen, the deuterated standard can be clearly distinguished from the unlabeled analyte by a mass spectrometer. researchgate.net This allows for the correction of any sample loss or variability in instrument response, leading to highly accurate and precise quantification. scielo.org.mx

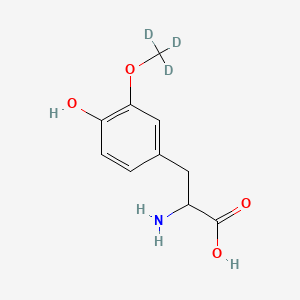

The placement of the deuterium atoms on the methyl group (a -CD3 group) provides a stable isotopic label that is not prone to exchange with protons from the surrounding solvent under typical analytical conditions. sigmaaldrich.com This stability is crucial for maintaining the integrity of the internal standard throughout the analytical process. The use of this compound, with its three deuterium atoms, provides a clear mass shift that is easily resolved by modern mass spectrometers, further enhancing the reliability of the quantitative data obtained in biomedical research.

| Property | Value | Source |

| Molecular Formula | C10H10D3NO4 | bdg.co.nzmedchemexpress.com |

| Molecular Weight | 214.23 g/mol | bdg.co.nzmedchemexpress.comnih.gov |

| Appearance | Off-white to light yellow solid | medchemexpress.com |

| IUPAC Name | 2-amino-3-[4-hydroxy-3-(trideuteriomethoxy)phenyl]propanoic acid | nih.gov |

| CAS Number | 586954-09-8 | bdg.co.nz |

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-[4-hydroxy-3-(trideuteriomethoxy)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-15-9-5-6(2-3-8(9)12)4-7(11)10(13)14/h2-3,5,7,12H,4,11H2,1H3,(H,13,14)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFDUUKDQEHURQC-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=CC(=C1)CC(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Isotopic Labeling Precision of Rac 3 O Methyl Dopa D3

Chemical Synthesis Routes for Deuterium (B1214612) Incorporation

The synthesis of rac 3-O-Methyl DOPA-d3 involves the specific replacement of three hydrogen atoms with deuterium on the methyl group of the parent molecule, 3-O-Methyl DOPA. biosynth.com This process is achieved through precise chemical synthesis techniques. biosynth.com While specific proprietary methods may vary between manufacturers, a general approach involves using a deuterated methylating agent to introduce the trideuteriomethyl group (–OCD₃) onto the catechol precursor of DOPA.

One plausible synthetic route could involve the protection of the amino and carboxylic acid groups of a suitable DOPA precursor. The phenolic hydroxyl group at the 4-position would also be protected, leaving the 3-position hydroxyl group available for methylation. This free hydroxyl group would then be reacted with a deuterated methyl source, such as deuterated methyl iodide (CD₃I) or deuterated dimethyl sulfate (B86663) ((CD₃)₂SO₄), in the presence of a base. Subsequent deprotection steps would yield the final product, this compound.

Another approach could utilize hydrogen/deuterium exchange reactions under specific conditions. For instance, treatment with deuterated acids like deuterium chloride (DCl) or deuterated triflic acid (TfOD) can facilitate the exchange of protons on aromatic rings or other functional groups with deuterium. clockss.org However, for specific labeling of the O-methyl group, direct methylation with a deuterated reagent is a more controlled and common strategy.

Strategies for Achieving High Isotopic Purity

Achieving high isotopic purity is critical for the application of this compound in quantitative studies, such as those using mass spectrometry. biosynth.com The goal is to maximize the percentage of the d3-labeled compound while minimizing the presence of unlabeled (d0) and partially labeled (d1, d2) species.

Several strategies are employed to ensure high isotopic purity:

High-Purity Deuterated Reagents: The synthesis must utilize starting materials and reagents with very high deuterium enrichment. For the methylation step, the deuterated methylating agent should have a deuterium content exceeding 98%.

Controlled Reaction Conditions: Reaction parameters such as temperature, pressure, and reaction time are carefully controlled to prevent side reactions or isotopic scrambling.

Purification Techniques: Following synthesis, rigorous purification methods are essential. High-Performance Liquid Chromatography (HPLC) is a common technique used to separate the desired deuterated compound from impurities and any remaining unlabeled or partially labeled molecules. medchemexpress.com

Analytical Verification: The final product's isotopic purity is verified using sophisticated analytical techniques. Mass Spectrometry (MS) is used to confirm the molecular weight and the distribution of deuterated species. biosynth.commedchemexpress.com Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H NMR, can also be used to confirm the absence of protons at the labeled positions. medchemexpress.com Certificates of Analysis for commercially available this compound often report isotopic enrichment levels, with some products achieving purities of 98% or higher. medchemexpress.com

Stereochemical Considerations in Racemic Synthesis

The term "rac" or "racemic" in this compound indicates that the compound is a 50:50 mixture of its two enantiomers: (R)-3-O-Methyldopa-d3 and (S)-3-O-Methyldopa-d3. ncats.ioregione.emilia-romagna.it Enantiomers are stereoisomers that are non-superimposable mirror images of each other. regione.emilia-romagna.it The synthesis of this compound typically results in this racemic mixture unless specific and often more complex, enantioselective synthesis methods are employed. google.com

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₀D₃NO₄ medchemexpress.com |

| Molecular Weight | 214.23 g/mol biosynth.commedchemexpress.com |

| Appearance | Off-white to light yellow solid medchemexpress.com |

| Stereochemistry | Racemic ncats.io |

| Purity (HPLC) | ≥98% medchemexpress.com |

| Isotopic Enrichment | ≥98% |

Implications of Racemic Mixtures in Biological Systems

The use of a racemic mixture in biological systems can have significant implications because biological systems, such as enzymes and receptors, are often stereospecific. regione.emilia-romagna.it This means they can interact differently with each enantiomer. One enantiomer may be biologically active while the other is inactive, or the two enantiomers may have different potencies or even opposing effects. regione.emilia-romagna.it

In the context of studying the metabolism of L-DOPA, 3-O-Methyldopa is a major metabolite formed by the action of the enzyme catechol-O-methyltransferase (COMT). wikipedia.org Since enzymes are chiral, COMT will preferentially act on or produce one enantiomer of 3-O-Methyldopa. Therefore, when a racemic mixture of 3-O-Methyl DOPA-d3 is introduced into a biological system, the two enantiomers may be metabolized at different rates, leading to complex pharmacokinetic and pharmacodynamic profiles. It has been noted that 3-O-Methyldopa may contribute to some of the side effects associated with long-term L-DOPA therapy. nih.gov

Potential for Enantioselective Studies with Specific Deuterated Isomers (e.g., (R)-3-O-Methyldopa-d3)

The availability of specific, enantiomerically pure deuterated isomers, such as (R)-3-O-Methyldopa-d3 or (S)-3-O-Methyldopa-d3, would open up avenues for more precise research. medchemexpress.com Enantioselective synthesis, while more challenging, can be achieved through various methods, including the use of chiral catalysts or enzymatic resolution. google.comresearchgate.net

With enantiomerically pure compounds, researchers could:

Investigate the specific metabolic pathways of each enantiomer.

Elucidate the stereospecificity of enzymes and transporters involved in the metabolism and distribution of 3-O-Methyldopa.

Studies with deuterated analogs of L-DOPA have already shown that isotopic substitution can alter pharmacokinetic properties and improve therapeutic outcomes. google.comnih.govresearchgate.net Similar enantioselective studies with deuterated 3-O-Methyldopa could provide a deeper understanding of its role in both the therapeutic and adverse effects of L-DOPA treatment.

Advanced Analytical Techniques for the Characterization and Quantification of Rac 3 O Methyl Dopa D3

Mass Spectrometry (MS) Applications in Deuterated Compound Analysis

Mass spectrometry is a cornerstone technique for the analysis of deuterated compounds like rac 3-O-Methyl DOPA-d3, offering unparalleled sensitivity and specificity. Its utility stems from its ability to differentiate molecules based on their mass-to-charge ratio, a fundamental property that is altered by isotopic labeling.

Principles of Isotopic Signature Detection by Mass Spectrometry

The analysis of deuterated compounds by mass spectrometry hinges on the mass difference between hydrogen (¹H) and its stable isotope, deuterium (B1214612) (²H or D). The presence of deuterium atoms in a molecule like this compound increases its nominal mass by one Dalton for each deuterium atom incorporated. High-resolution mass spectrometry (HRMS) can detect this mass shift with high precision. nih.gov

When a sample is analyzed, the mass spectrometer separates ions based on their mass-to-charge ratio (m/z). For this compound, which has a molecular formula of C₁₀H₁₀D₃NO₄, the molecular weight is approximately 214.23, compared to its non-deuterated counterpart. lgcstandards.compharmaffiliates.com The instrument detects a cluster of isotopic peaks (isotopologues) for the molecule. The relative intensity of the peak corresponding to the deuterated molecule versus any residual non-deuterated (d0) or partially deuterated (d1, d2) species allows for the determination of isotopic purity. nih.govlgcstandards.com For instance, a certificate of analysis for a batch of this compound showed an isotopic purity of 99.1%, with the mass distribution being 97.72% for the desired d3 species. lgcstandards.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Sensitive Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the highly sensitive and selective quantification of compounds in complex mixtures. In this method, HPLC first separates the analyte of interest, this compound, from other components in the sample matrix. The separated analyte then enters the tandem mass spectrometer.

The mass spectrometer operates in a mode often called Multiple Reaction Monitoring (MRM). Here, the first stage of the MS (Q1) is set to isolate the specific m/z of the parent ion of this compound. This isolated ion is then fragmented in a collision cell (Q2), and the second stage of the MS (Q3) is set to monitor for a specific, characteristic fragment ion. This two-stage filtering process drastically reduces background noise and enhances selectivity, which is crucial for accurate quantification, especially at low concentrations. gclabs.co.kr The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative analysis as it co-elutes with the non-labeled analyte and experiences similar matrix effects, allowing for highly accurate correction and precise measurement. clearsynth.com

Untargeted and Targeted Metabolomics Approaches using High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) plays a vital role in both targeted and untargeted metabolomics studies where deuterated compounds are used. mdpi.com

Targeted Metabolomics: In this approach, researchers aim to quantify a predefined list of metabolites. Deuterated compounds like this compound serve as ideal internal standards. mdpi.combiorxiv.org Because they are chemically identical to the endogenous analyte, they behave similarly during sample extraction and chromatographic separation. However, their different mass allows the HRMS instrument to distinguish them from the non-labeled target compound. This enables precise quantification by correcting for sample loss during preparation and for matrix-induced ion suppression or enhancement. clearsynth.com

Untargeted Metabolomics: This approach aims to capture a global snapshot of all detectable metabolites in a sample to discover novel biomarkers or metabolic changes. mdpi.combiorxiv.org While this compound would not typically be the primary subject of an untargeted study, deuterated standards are often added as quality control (QC) markers to assess the stability and performance of the analytical run. biorxiv.orgisotope.com Their consistent detection and intensity across multiple samples indicate that the analytical system is functioning correctly. biorxiv.org

Gas Chromatography-Electron Capture Negative Ion Mass Spectrometry (GC-ECNIMS) for Trace Analysis

For trace-level analysis of certain classes of compounds, Gas Chromatography-Electron Capture Negative Ion Mass Spectrometry (GC-ECNIMS) offers exceptional sensitivity. tue.nl This technique is particularly suited for molecules that can be derivatized with electrophoric groups, which have a high affinity for capturing electrons. tue.nlnih.gov

While direct analysis of a polar amino acid derivative like 3-O-Methyl DOPA by GC is challenging, it is a relevant technique for its class of compounds—acidic catecholamine metabolites. The methodology involves a two-step derivatization process. First, phenolic hydroxyl groups are acetylated, and then the molecule is converted into a pentafluorobenzyl (PFB) ester. tue.nl This PFB derivative is highly electrophoric, making it ideal for GC-ECNIMS detection. tue.nl The application of this method to a deuterated standard like this compound would allow for its use as an internal standard for the ultra-sensitive quantification of the non-labeled analogue in complex biological matrices. tue.nl

Chromatographic Separation Methodologies

Chromatography is an indispensable step for separating this compound from complex sample matrices prior to detection, ensuring analytical accuracy and reducing interference.

High-Performance Liquid Chromatography (HPLC) Integration with Detection Systems

High-Performance Liquid Chromatography (HPLC) is the predominant separation technique coupled with mass spectrometry for the analysis of this compound and related metabolites. The compound is typically separated using reversed-phase chromatography. biorxiv.org

In a typical setup, a C18 column is used, which contains a stationary phase with 18-carbon alkyl chains, making it hydrophobic. The mobile phase usually consists of a mixture of water and an organic solvent (like methanol (B129727) or acetonitrile) with an acid additive (such as formic acid) to improve the peak shape and ionization efficiency of the analyte. By gradually increasing the proportion of the organic solvent, compounds are eluted from the column based on their polarity, with more polar compounds eluting earlier.

A notable phenomenon in the chromatography of deuterated compounds is the "chromatographic deuterium effect" (CDE), where the deuterated molecule may elute slightly earlier than its non-deuterated counterpart in reversed-phase systems. acs.org This effect is attributed to subtle differences in hydrophobicity and molecular interactions caused by the deuterium substitution. While often minor, this effect must be considered when developing high-resolution separation methods to ensure that the deuterated standard and the analyte are properly resolved and integrated. acs.org

Table 1: Physicochemical and Mass Spectrometric Properties of this compound This table is generated based on available data and typical analytical parameters.

| Property | Value | Reference |

| Catalogue Number | M303807 | lgcstandards.com |

| CAS Number | 1219173-95-1 | lgcstandards.compharmaffiliates.com |

| Molecular Formula | C₁₀H₁₀D₃NO₄ | lgcstandards.com |

| Molecular Weight | 214.23 | lgcstandards.com |

| Isotopic Purity (d3) | >95% (Example batch: 99.1%) | lgcstandards.com |

| Appearance | Off-White to Pale Beige Solid | lgcstandards.com |

| Ionization Mode | ESI+ (Electrospray Ionization, Positive) | |

| Precursor Ion (M+H)⁺ | m/z 215.1 | |

| Potential Fragment Ions | Dependent on collision energy |

Strategies for Resolving Chromatographic Interferences from Endogenous Analytes

The accurate quantification of rac-3-OMD-d3 in biological samples like plasma and cerebrospinal fluid (CSF) is frequently challenged by the presence of endogenous compounds that can interfere with chromatographic analysis. sci-hub.sesci-hub.se These interferences can co-elute with the analyte of interest, leading to inaccurate measurements. Several strategies are employed to mitigate these challenges.

High-performance liquid chromatography (HPLC) is a cornerstone technique, often coupled with highly sensitive detection methods like electrochemical detection (ECD) or tandem mass spectrometry (MS/MS) to enhance selectivity. sci-hub.sesci-hub.sescielo.brscielo.br The choice of the chromatographic column is crucial; reversed-phase columns, such as C18 and porous graphitic carbon (PGC), are commonly used. diva-portal.orgresearchgate.netdiva-portal.org PGC columns, in particular, are suitable for separating polar compounds like 3-OMD and its metabolites without the need for ion-pairing agents, making the mobile phase compatible with MS detection. diva-portal.orgdiva-portal.org

Optimizing the mobile phase composition is another key strategy. This includes adjusting the pH and the concentration of the organic modifier to achieve optimal separation. nih.gov For instance, an acidic mobile phase can significantly reduce the matrix effect in LC-MS/MS analysis. scielo.br In some cases, ion-pairing reagents are added to the mobile phase to improve the retention and separation of charged analytes on reversed-phase columns. mdpi.com However, the use of volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) is preferred for MS compatibility. diva-portal.org

Furthermore, advanced chromatographic techniques like column-switching can be employed to enhance selectivity and remove interfering substances. diva-portal.org This involves using a primary column to trap the analyte of interest while allowing interfering compounds to be washed away, after which the analyte is eluted onto a secondary analytical column for separation and detection.

Advanced Sample Preparation Protocols for Biological Matrices

The complexity of biological matrices necessitates robust sample preparation protocols to isolate the analyte of interest and remove interfering substances such as proteins and salts. sci-hub.sesci-hub.se The choice of method depends on the nature of the biological sample, the concentration of the analyte, and the subsequent analytical technique. sci-hub.se

Protein Precipitation and Supernatant Processing

Protein precipitation (PPT) is a widely used, straightforward, and rapid method for sample preparation in bioanalysis. scielo.br It involves adding a precipitating agent, such as a strong acid like perchloric acid or an organic solvent like acetonitrile (B52724) or methanol, to the biological sample (e.g., plasma). scielo.brresearchgate.net This denatures and precipitates the proteins, which can then be separated by centrifugation.

The resulting supernatant, containing the analyte of interest, is then further processed. scielo.brnii.ac.jp This may involve evaporation and reconstitution in a solvent compatible with the analytical system. mdpi.com While simple and effective for many applications, PPT may not always provide the cleanest extracts, and residual matrix components can sometimes interfere with the analysis, a phenomenon known as the matrix effect. scielo.br To overcome this, PPT is sometimes used in conjunction with other sample preparation techniques. sci-hub.sesci-hub.se

Solid-Phase Extraction (SPE) for Enhanced Analyte Isolation

Solid-phase extraction (SPE) is a highly selective and efficient sample preparation technique that provides cleaner extracts and higher analyte concentration compared to PPT. sci-hub.sesci-hub.senih.gov It is particularly advantageous for analyzing low-concentration analytes in complex biological fluids. sci-hub.sesci-hub.se The principle of SPE involves passing the sample through a solid sorbent that retains the analyte, while interfering compounds are washed away. The analyte is then eluted with a suitable solvent. sci-hub.se

A variety of SPE sorbents are available, including:

Reversed-phase cartridges (e.g., C8, C18): These are used for extracting non-polar to moderately polar compounds from aqueous matrices. researchgate.netnih.gov

Ion-exchange cartridges: These separate analytes based on their charge. researchgate.net

Porous graphitic carbon (PGC) cartridges: These offer unique selectivity for polar compounds.

Specialized cartridges: Phenylboronic acid cartridges can be used for the selective extraction of compounds with cis-diol groups, like catecholamines. nih.gov

SPE can be performed in an offline or online format. Online SPE, where the SPE column is directly coupled to the analytical column, offers automation, reduced sample handling, and potentially lower detection limits. sci-hub.sesci-hub.se

The Indispensable Role of Isotope-Labeled Internal Standards in Quantitative Assays

The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative bioanalysis, particularly when using mass spectrometry. lookchem.comresearchgate.net rac-3-O-Methyl DOPA-d3 is an ideal internal standard for the quantification of endogenous 3-O-Methyl DOPA. lookchem.comtue.nl

An SIL-IS has the same physicochemical properties as the analyte but a different mass due to the incorporated stable isotopes (e.g., deuterium, ¹³C, ¹⁵N). otsuka.co.jpotsuka.co.jp This means it behaves identically to the analyte during sample preparation, chromatography, and ionization in the mass spectrometer. researchgate.net

The key advantages of using an SIL-IS like rac-3-O-Methyl DOPA-d3 include:

Compensation for Matrix Effects: The SIL-IS experiences the same ion suppression or enhancement as the analyte, allowing for accurate correction.

Correction for Analyte Loss: Any loss of the analyte during sample preparation steps will be mirrored by a proportional loss of the SIL-IS, ensuring the ratio of analyte to IS remains constant.

Improved Precision and Accuracy: By normalizing the analyte response to the IS response, the variability in the analytical process is significantly reduced, leading to more reliable and reproducible results. researchgate.nettue.nl

The quantification is based on the ratio of the peak area of the analyte to the peak area of the SIL-IS, which is directly proportional to the concentration of the analyte in the sample.

Data Tables

Table 1: Comparison of Sample Preparation Techniques for rac-3-O-Methyl DOPA-d3 Analysis

| Technique | Advantages | Disadvantages | Typical Application |

| Protein Precipitation (PPT) | Simple, fast, low cost. scielo.br | Less clean extracts, potential for matrix effects. scielo.br | High-throughput screening, analysis of higher concentration analytes. scielo.brresearchgate.net |

| Solid-Phase Extraction (SPE) | High selectivity, cleaner extracts, analyte concentration. sci-hub.senih.gov | More time-consuming and expensive than PPT. nih.gov | Analysis of low-concentration analytes in complex matrices. sci-hub.sesci-hub.se |

Table 2: Common Chromatographic Conditions for 3-O-Methyl DOPA Analysis

| Parameter | Typical Conditions | Rationale |

| Column | Reversed-phase (C18, PGC) diva-portal.orgresearchgate.net | Good retention and separation of polar to moderately polar compounds. |

| Mobile Phase | Acetonitrile/Methanol and water with formic acid or ammonium acetate. scielo.brdiva-portal.org | Provides good peak shape and is compatible with MS detection. |

| Detection | Tandem Mass Spectrometry (MS/MS) scielo.brscielo.br | High sensitivity and selectivity. |

| Internal Standard | rac-3-O-Methyl DOPA-d3 lookchem.comtue.nl | Corrects for matrix effects and analyte loss, improving accuracy and precision. researchgate.net |

Biological and Biochemical Research Applications of Rac 3 O Methyl Dopa D3

Investigations into Metabolic Pathways and Turnover Rates

The use of stable isotope-labeled compounds like rac 3-O-Methyl DOPA-d3 has significantly advanced the study of metabolic processes. immunomart.commedchemexpress.com Deuteration, the substitution of hydrogen with its heavy isotope deuterium (B1214612), provides a powerful method for tracing the metabolic fate of molecules without altering their fundamental biochemical properties. medchemexpress.com

In experimental models of neurological conditions like Parkinson's disease, understanding the metabolic cascade of L-DOPA is paramount. acs.orgaginganddisease.org L-DOPA, a precursor to dopamine (B1211576), is metabolized through several pathways, including conversion to 3-OMD by the enzyme catechol-O-methyltransferase (COMT). glpbio.comwikipedia.orgcaymanchem.com

Experimental models, ranging from cell cultures (like SH-SY5Y and PC12 cells) to animal models, are instrumental in dissecting these pathways. aginganddisease.org By introducing this compound as an internal standard, researchers can accurately quantify the levels of endogenously formed 3-OMD using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net This allows for a detailed analysis of how L-DOPA is processed and distributed. For instance, studies have shown that in the presence of an aromatic amino acid decarboxylase (AADC) inhibitor like carbidopa, the primary metabolic route for L-DOPA shifts towards the formation of 3-OMD by COMT. scispace.comnih.gov

Furthermore, investigations using deuterated L-DOPA (L-DOPA-d3) have revealed insights into dopamine turnover. glpbio.comcaymanchem.com A study comparing a deuterated L-DOPA/carbidopa combination (SD-1077/CD) to the non-deuterated version found significantly higher systemic exposure to dopamine. nih.govnih.gov This was accompanied by a reduction in the ratio of the dopamine metabolite 3,4-dihydroxyphenylacetic acid (DOPAC) to dopamine, indicating a slower metabolic breakdown of the deuterated dopamine by monoamine oxidase (MAO). nih.gov

The process of methylation, catalyzed by enzymes like COMT, is a fundamental biochemical reaction. nih.govplos.org this compound is instrumental in quantifying the dynamics of this process. lgcstandards.com The use of stable isotope tracers enables precise measurement of metabolite formation over time. immunomart.com

In pharmacokinetic studies, this compound is used as an internal standard to measure the concentration of 3-OMD in plasma samples. nih.gov This is critical for understanding how factors such as co-administered drugs affect L-DOPA metabolism. For example, when L-DOPA is given with a DDC inhibitor, plasma levels of 3-OMD increase significantly. taylorandfrancis.com The half-life of 3-OMD is considerably longer than that of L-DOPA (approximately 15 hours versus about one hour), leading to its accumulation in plasma. wikipedia.orgebi.ac.uk

A clinical study investigating a deuterated L-DOPA formulation (SD-1077) found increased systemic exposure to 3-OMD compared to non-deuterated L-DOPA. nih.govnih.gov This highlights how isotopic labeling can subtly influence metabolic rates, providing valuable data on enzymatic processes.

Table 1: Comparative Pharmacokinetics of L-DOPA Metabolites

| Metabolite | Effect of Deuterated L-DOPA (SD-1077) | Geometric Least Squares Mean Ratios (GMRs) for Cmax | GMRs for AUC0–t | Reference |

|---|---|---|---|---|

| 3-methoxytyramine (3-MT) | Increased systemic exposure | 1.33 | 1.66 | nih.gov, nih.gov |

| 3-O-methyldopa (3-OMD) | Increased systemic exposure | 1.19 | 1.31 | nih.gov, nih.gov |

This table summarizes the geometric least squares mean ratios (GMRs) for the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC0–t) for key metabolites following administration of deuterated L-DOPA compared to non-deuterated L-DOPA.

The application of stable isotope labeling extends to the study of protein dynamics. While direct studies involving this compound in protein turnover are not its primary application, the principles of stable isotope labeling are fundamental in this area of research. Stable isotope-labeled amino acids can be incorporated into newly synthesized proteins, allowing researchers to track their lifecycle, including synthesis, degradation, and interactions. This methodology is crucial for understanding the broader physiological context in which metabolites like 3-OMD exist and exert their effects.

Quantification of Methylation Dynamics via Stable Isotope Tracers

Enzymatic Kinetics and Inhibitor Research involving COMT

Catechol-O-methyltransferase (COMT) is a key enzyme in the metabolism of catecholamines, including the methylation of L-DOPA to 3-OMD. wikipedia.orgplos.org Understanding the kinetics of this enzyme and the effects of its inhibitors is a major focus of neuropharmacological research.

Assessing COMT activity is essential for understanding its role in both normal physiology and in disease states. nih.gov Various methods have been developed to measure COMT activity, often utilizing labeled substrates. For example, a common assay involves monitoring the methylation of a substrate like 3,4-dihydroxybenzoic acid. researchgate.netaacrjournals.org

Research has identified different forms of COMT, including a membrane-bound (MB-COMT) and a soluble (S-COMT) isoform, which are encoded by the same gene. nih.govaacrjournals.org MB-COMT is the predominant form in the brain. nih.gov Studies have shown that the catalytic domain of MB-COMT is located on the extracellular side of the cell membrane. nih.gov This has been confirmed by assays using impermeable labeled coenzymes like [3H]AdoMet, which can only be acted upon by the externally facing active site of the enzyme on intact cells. nih.gov

Genetic variations in the COMT gene can also lead to differences in enzyme activity. A common polymorphism results in a valine to methionine substitution, which renders the enzyme more heat-sensitive and reduces its catalytic activity by 2-3 fold. aacrjournals.org

COMT inhibitors are a class of drugs that block the conversion of L-DOPA to 3-OMD, thereby increasing the bioavailability of L-DOPA to the brain. wikipedia.orgtaylorandfrancis.com This is therapeutically beneficial in conditions like Parkinson's disease, as it prolongs the effect of L-DOPA. taylorandfrancis.comontosight.ai

The use of this compound as an internal standard is critical in studies evaluating the efficacy of COMT inhibitors. By accurately measuring the reduction in 3-OMD levels following the administration of a COMT inhibitor, researchers can quantify the inhibitor's effectiveness. nih.gov For example, inhibitors like entacapone, tolcapone, and opicapone (B609759) have been shown to reduce the formation of 3-OMD, leading to a more sustained plasma concentration of L-DOPA. wikipedia.orgtaylorandfrancis.com This, in turn, allows for a more continuous supply of dopamine to the striatum. taylorandfrancis.com

Enzyme Interactions with this compound

Research into the enzymatic interactions of this compound is intrinsically linked to the metabolic pathways of its non-deuterated form, 3-O-Methyldopa (3-OMD). As a stable, isotopically labeled compound, this compound is instrumental in studies designed to elucidate the formation and subsequent enzymatic processing of 3-OMD.

The primary enzyme associated with 3-OMD is Catechol-O-methyltransferase (COMT) . This enzyme is responsible for the methylation of L-DOPA to form 3-OMD. medchemexpress.com The use of deuterated compounds like this compound allows researchers to accurately track the kinetics and dynamics of this enzymatic conversion in various biological samples.

Conversely, 3-OMD is noted for its lack of interaction with Aromatic L-amino acid decarboxylase (AADC) . Unlike its precursor L-DOPA, 3-OMD does not act as a substrate or an inhibitor for AADC. This characteristic is significant in disease states such as AADC deficiency, where the accumulation of 3-OMD serves as a key diagnostic marker.

Neurochemical and Neurotransmitter Dynamics Research

The application of this compound is pivotal in understanding the complex role of 3-O-Methyldopa in neurochemical and neurotransmitter systems, particularly within the dopaminergic pathways.

Mechanistic Studies of Dopamine Synthesis, Metabolism, and Regulation

As a major metabolite of L-DOPA, 3-O-Methyldopa significantly influences dopamine dynamics. Studies utilizing tracer methodologies, for which this compound is suited, have revealed that 3-OMD can competitively inhibit the pharmacodynamics of both L-DOPA and dopamine. medchemexpress.com Research on the non-deuterated compound has shown that a single administration of 3-OMD can lead to a significant decrease in the dopamine turnover rate in the rat striatum, as evidenced by a 40% reduction in the DOPAC/Dopamine ratio.

Analysis of Dopamine Transporter and Uptake Inhibition

3-O-Methyldopa has been identified as an inhibitor of the dopamine transporter (DAT) and dopamine uptake. This inhibitory action has been observed in studies on rat brain striatal membranes and in PC12 cells, a cell line frequently used in neurological research. The use of labeled compounds such as this compound is essential for quantifying these inhibitory effects and understanding the competitive dynamics at the transporter site.

Role in Astrocyte-Mediated Modulation of Dopaminergic Neurons

Astrocytes play a crucial role in supporting and modulating neuronal function. Research has demonstrated that 3-O-Methyldopa can interfere with these supportive mechanisms. Specifically, 3-OMD inhibits the astrocyte-mediated protective effect that L-DOPA confers upon dopaminergic neurons. medchemexpress.com Mechanistic studies on the non-deuterated compound have shown that 3-OMD counteracts the beneficial effects of L-DOPA in mixed cultures of mesencephalic neurons and striatal astrocytes. This interference is partly due to the inhibition of L-DOPA uptake into astrocytes, which in turn reduces the release of the antioxidant glutathione (B108866) from these glial cells.

Cellular and Molecular Mechanistic Studies

At the cellular and molecular level, this compound is a valuable tool for investigating the mechanisms of action of its non-deuterated counterpart, including its potential cytotoxic effects.

Investigation of Cytotoxic Effects via Oxidative Stress Pathways

Accumulated 3-O-Methyldopa has been shown to induce cytotoxic effects through pathways involving oxidative stress. In studies using PC12 cells, 3-OMD was found to damage neuronal cells, an effect that was linked to a decrease in mitochondrial membrane potential. Furthermore, these cytotoxic effects induced by 3-OMD were shown to be preventable by the antioxidant vitamin E (alpha-tocopherol), underscoring the role of oxidative stress in its mechanism of toxicity. The use of this compound in such studies allows for precise quantification of uptake and localization of the compound within the cells, aiding in the detailed investigation of these toxic pathways.

Exploration of Impacts on Mitochondrial Membrane Potential in Neuronal Cells

Research has delved into the cellular effects of 3-O-Methyldopa (3-OMD), a primary metabolite of L-DOPA. Studies using catecholamine-producing PC12 neuronal cells have demonstrated that 3-OMD can induce cytotoxic effects. nih.gov One of the key mechanisms identified in this process is the reduction of mitochondrial membrane potential. nih.govwikipedia.org The decrease in mitochondrial membrane potential is an indicator of mitochondrial dysfunction, which can impair cellular energy production and trigger pathways leading to cell death. nih.govwikipedia.org These findings suggest that the accumulation of 3-OMD may contribute to neuronal damage. nih.gov

Studies on the Potentiation of L-DOPA Toxicity and Neuroprotective Countermeasures

Beyond its own cellular effects, 3-O-Methyldopa has been investigated for its role in modulating the toxicity of its parent compound, L-DOPA. Research indicates that 3-OMD can potentiate the toxicity of L-DOPA in neuronal cells. nih.gov Studies conducted in PC12 cells have shown that the combined presence of 3-OMD and L-DOPA leads to increased toxic effects. nih.gov

The mechanism underlying this potentiation is believed to be linked to oxidative stress. nih.gov Importantly, research has also explored neuroprotective strategies to mitigate this combined toxicity. The application of Vitamin E (alpha-tocopherol), a potent antioxidant, was found to block the toxic effects induced by both 3-OMD and L-DOPA in these cell models. nih.gov This suggests that the accumulation of 3-OMD during long-term L-DOPA therapy might contribute to some of its adverse effects by exacerbating oxidative stress. nih.gov

Application as a Research Marker and Quantitative Internal Standard

The unique properties of this compound and its non-deuterated counterpart have established them as valuable markers in various research and clinical settings.

Use in Screening and Research for Aromatic L-Amino Acid Decarboxylase (AADC) Deficiency

3-O-Methyldopa (3-OMD) has been identified as a key biomarker for the screening of Aromatic L-Amino Acid Decarboxylase (AADC) deficiency, a rare autosomal recessive disorder of neurotransmitter synthesis. nih.govmdpi.com In AADC deficiency, the enzyme responsible for converting L-DOPA to dopamine is dysfunctional. mdpi.com This leads to an accumulation of L-DOPA, which is then metabolized to 3-OMD, resulting in significantly elevated levels of 3-OMD in patients. mdpi.comresearchgate.net

Researchers have developed methods to measure 3-OMD in dried blood spots (DBS), which can be integrated into newborn screening programs for early diagnosis. nih.govaadcnews.com These screening methods utilize flow-injection analysis tandem mass spectrometry, a high-throughput technique. nih.gov Early detection through such screening is crucial as it allows for prompt therapeutic intervention, which can lead to significant motor and cognitive improvement. mdpi.comaadcnews.com

| Parameter | Value (μmol/L) | Population |

| Mean 3-OMD | 1.33 | 1000 Healthy Newborns |

| Mean 3-OMD | 1.19 | 100 non-AADC Control Subjects (7 days - 1 year) |

| Mean 3-OMD | 14.90 | 81 Patients on oral L-Dopa |

| 3-OMD Level | 10.51 | 1 Confirmed AADC Patient |

| Data sourced from a study on 3-OMD determination in dried blood spots. nih.gov |

Research on its Utility as a Prognostic Biomarker in Neuroblastoma

Recent metabolomics research has highlighted 3-O-Methyldopa as a novel prognostic biomarker in neuroblastoma, the most common extracranial solid tumor in children. dntb.gov.uanih.govnih.gov Untargeted metabolomics analyses of plasma from neuroblastoma patients identified 3-O-MD as being significantly more expressed in patients with metastatic tumors compared to those with localized disease. nih.gov

Further validation studies have confirmed that high expression of 3-O-MD is associated with a worse prognosis. dntb.gov.uanih.govresearchgate.net Specifically, it has been shown to be a prognostic factor capable of stratifying high-risk patients older than 18 months and those with stage M tumors. nih.govnih.gov These findings suggest that 3-O-MD could be included in diagnostic panels to improve patient risk stratification and predict outcomes in high-risk neuroblastoma. dntb.gov.uanih.gov

| Patient Cohort | Key Finding | Reference |

| 172 Neuroblastoma Patients | 3-O-MD was validated as a biomarker using a targeted metabolite profiling approach. | nih.gov |

| Patients with Stage M Tumor | High expression of 3-O-MD was associated with worse prognosis (log-rank p < 0.05). | nih.gov |

| High-Risk Patients > 18 months | 3-O-MD was confirmed as a prognostic factor for stratifying this patient subset. | nih.govresearchgate.net |

Established Role as an Internal Standard in Diverse Biochemical and Neurochemical Assays

The deuterated compound, this compound, is specifically synthesized for use as an internal standard in quantitative analytical methods, particularly those involving mass spectrometry. immunomart.combioscience.co.ukmedchemexpress.com In these assays, a known quantity of the deuterated standard is added to a biological sample (such as plasma or dried blood spots) before processing. uc.pt

Because this compound is chemically identical to the endogenous (naturally occurring) 3-O-Methyl DOPA, it experiences the same processing and potential for loss during sample extraction and analysis. immunomart.commedchemexpress.com However, due to the presence of three deuterium atoms (d3), it has a slightly higher molecular weight (214.23 g/mol compared to 211.21 g/mol for the non-labeled form). immunomart.comscbt.comnih.gov This mass difference allows the mass spectrometer to distinguish between the internal standard and the analyte of interest. uc.pt By measuring the ratio of the endogenous compound to the known amount of the added internal standard, researchers can accurately quantify the true concentration of 3-O-Methyl DOPA in the original sample, correcting for any analytical variability. uc.pt This makes this compound an indispensable tool for precise and reliable measurement in research and diagnostic applications, such as the screening for AADC deficiency. researchgate.net

Future Directions and Emerging Research Avenues for Rac 3 O Methyl Dopa D3

Development of Novel Isotopic Labeling Strategies for Enhanced Research Resolution

The strategic placement of stable isotopes like deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) within molecules is a powerful technique for elucidating biological and chemical processes. symeres.com For rac 3-O-Methyl DOPA-d3, future research will likely focus on developing more sophisticated isotopic labeling strategies to achieve higher resolution in research findings.

Current methods for synthesizing deuterated compounds primarily involve direct synthesis from isotopically labeled precursors or hydrogen/deuterium exchange reactions. symeres.comresearchgate.net Recent advancements include the use of flow chemistry, which can enhance production efficiency and reduce the decomposition of deuterated molecules. ansto.gov.aucolab.ws Future strategies may involve:

Site-Specific Deuteration: Developing methods to introduce deuterium at specific, metabolically significant positions within the molecule. This would allow for more precise tracking of metabolic transformations.

Multi-Isotope Labeling: Combining deuterium labeling with other stable isotopes, such as ¹³C and ¹⁵N, to simultaneously track different parts of the molecule and their interactions within biological systems. symeres.com

Advanced Synthesis Techniques: Exploring novel catalytic systems, such as those based on nickel, for more efficient and selective deuteration. doi.org Organocatalytic processes are also showing promise for the practical and mild synthesis of deuterated compounds. benthamdirect.com

These advanced labeling strategies will provide researchers with more powerful tools to investigate the intricate details of drug metabolism and action. The ability to precisely track the fate of this compound will lead to a deeper understanding of its role in both normal physiology and disease states.

Advanced Mechanistic Investigations Employing Deuterated Analogs in Complex Biological Systems

The use of deuterated analogs like this compound is invaluable for conducting advanced mechanistic studies in complex biological systems. The kinetic isotope effect, where the C-D bond is stronger and breaks more slowly than a C-H bond, is a key principle exploited in these investigations. wikipedia.orgtandfonline.com

Future mechanistic studies employing this compound are anticipated to delve deeper into:

Enzyme Kinetics and Reaction Mechanisms: By comparing the metabolic rates of deuterated and non-deuterated compounds, researchers can gain insights into the rate-limiting steps of enzymatic reactions. nih.gov This is crucial for understanding how enzymes like catechol-O-methyltransferase (COMT) process L-DOPA and its metabolites. ebi.ac.uktaylorandfrancis.com

Metabolic Pathway Elucidation: Tracing the journey of this compound through various metabolic pathways can help map out the complex network of reactions involved in L-DOPA metabolism. symeres.com This can reveal previously unknown metabolites and metabolic routes.

Drug-Drug Interactions: Investigating how the metabolism of this compound is affected by other drugs can provide valuable information on potential drug-drug interactions. symeres.com

Toxicity Mechanisms: In some cases, deuteration can alter the toxicological profile of a compound. splendidlab.comresearchgate.net Studying the effects of this compound in cellular and animal models can help elucidate the mechanisms of L-DOPA-related toxicity. For instance, studies with deuterated analogs of other compounds have been used to investigate testicular DNA damage. nih.gov

These investigations will provide a more dynamic and detailed picture of how this compound behaves in a living system, ultimately informing the development of more effective and safer therapeutic strategies.

Expanding the Scope of Biomarker Discovery Research Using Isotopic Profiling

Isotopic profiling is an emerging field with the potential to revolutionize biomarker discovery for a wide range of diseases. goldschmidt.info By analyzing the isotopic composition of metabolites in biological samples, researchers can identify subtle changes associated with disease states. scripps.edu this compound, as a labeled compound, can play a significant role in this area.

Future research in this domain will likely focus on:

Early Disease Detection: Isotopic profiling of L-DOPA metabolites, including 3-O-Methyl DOPA, could lead to the development of sensitive biomarkers for the early detection of neurodegenerative diseases. goldschmidt.infonih.gov For example, elevated levels of 3-O-Methyldopa are a useful marker for Aromatic L-amino acid decarboxylase (AADC) deficiency. ebi.ac.ukchemicalbook.com

Monitoring Disease Progression and Treatment Response: Changes in the isotopic profile of this compound and its downstream metabolites could serve as dynamic biomarkers to monitor disease progression and the effectiveness of therapeutic interventions. mdpi.com

Personalized Medicine: Isotopic profiling may help stratify patients based on their metabolic phenotypes, allowing for more personalized treatment approaches. goldschmidt.info

The integration of isotopic profiling techniques with the use of labeled compounds like this compound holds immense promise for advancing our ability to diagnose and manage complex diseases.

Integration with Multi-Omics Approaches for Holistic Systemic Understanding

To gain a comprehensive understanding of the biological impact of this compound, it is crucial to integrate data from various "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. creative-proteomics.commdpi.com This multi-omics approach provides a systems-level view of the molecular changes induced by the compound.

Future research will increasingly utilize the integration of isotopic labeling with multi-omics to:

Unravel Complex Biological Networks: By combining data on gene expression, protein levels, and metabolite concentrations, researchers can construct detailed models of the biological networks affected by this compound. mdpi.comfrontiersin.org

Identify Key Regulatory Hubs: Multi-omics analysis can help pinpoint the key genes, proteins, and metabolites that play a central role in the response to L-DOPA therapy. mdpi.com

Discover Novel Drug Targets: A holistic understanding of the systemic effects of this compound may reveal new therapeutic targets for the treatment of Parkinson's disease and other related disorders. mdpi.com

The synergy between isotopic labeling and multi-omics technologies will be instrumental in translating basic research findings into clinically relevant applications. creative-proteomics.comoup.com

Q & A

Q. Quality Control Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.